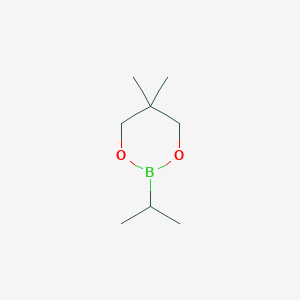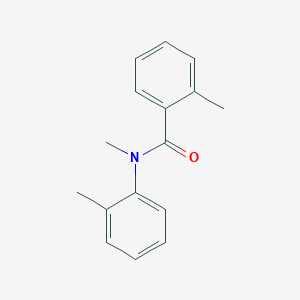
1,3-Bis(2-hydroxyethyl)-5,5-di(propan-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-hydroxyethyl)-5,5-di(propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes two hydroxyethyl groups and two isopropyl groups attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxyethyl)-5,5-di(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 2-hydroxyethyl and isopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous processes. The industrial methods focus on optimizing the reaction parameters to ensure cost-effectiveness, scalability, and environmental sustainability. The use of advanced technologies and equipment, such as reactors and distillation units, is common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxyethyl)-5,5-di(propan-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxyethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
- **Ox
Properties
CAS No. |
61703-30-8 |
|---|---|
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyethyl)-5,5-di(propan-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H24N2O4/c1-9(2)13(10(3)4)11(18)14(5-7-16)12(19)15(13)6-8-17/h9-10,16-17H,5-8H2,1-4H3 |
InChI Key |
XTUMICZJPIPHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)N(C(=O)N1CCO)CCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


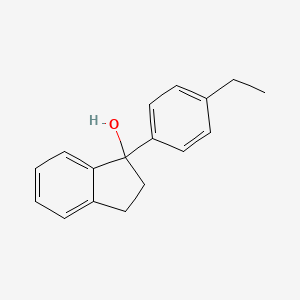
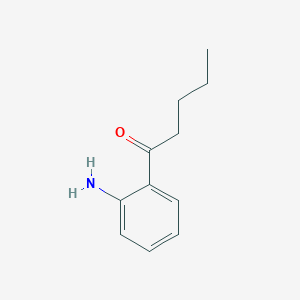
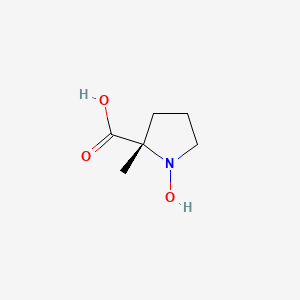
![3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14564335.png)
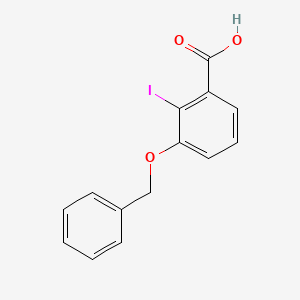
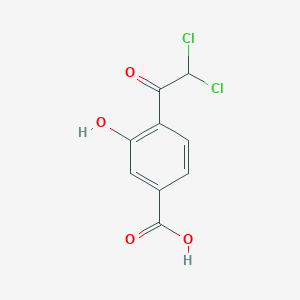
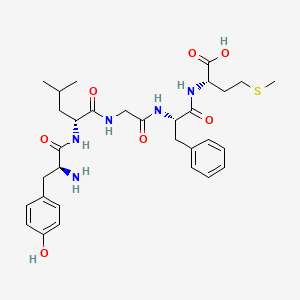
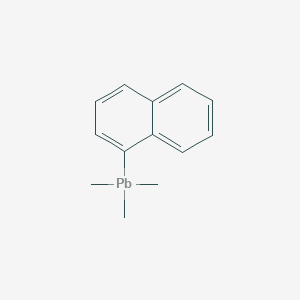
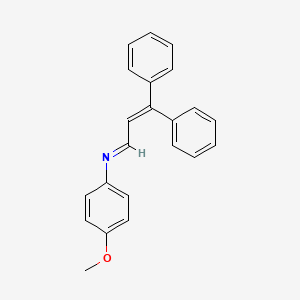
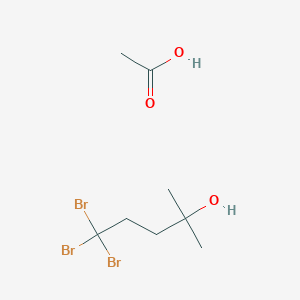
![3-Ethylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14564405.png)
![2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl-](/img/structure/B14564411.png)
